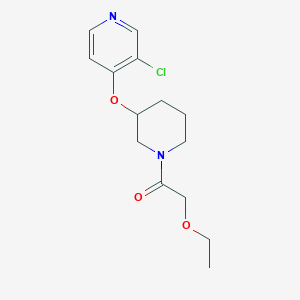

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone

Description

Properties

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-ethoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3/c1-2-19-10-14(18)17-7-3-4-11(9-17)20-13-5-6-16-8-12(13)15/h5-6,8,11H,2-4,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJXRZVHNHFXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Chloropyridinyl Group: The chloropyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the piperidine ring.

Attachment of the Ethoxyethanone Moiety: The final step involves the attachment of the ethoxyethanone group through an esterification or acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is utilized in various scientific research fields:

Chemistry: Used as a building block for synthesizing novel compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including drug discovery.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Vandetanib Derivatives ()

Several Vandetanib analogs with piperidine-ethanone backbones and nitroimidazole substituents were synthesized (Table 1). These compounds differ in aromatic amino groups and substituent positions, influencing their physicochemical and biological properties.

Table 1: Key Analogs from Vandetanib Derivatives

| Compound Name (Simplified) | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| Nitroimidazole-bromo-methylphenyl derivative | 3-Bromo-4-methylphenyl, nitroimidazole | 570.1668 | 143.3–145.0 | 66.6 |

| Nitroimidazole-chloro-fluorophenyl derivative | 2-Chloro-4-fluorophenyl, nitroimidazole | 598.1981 | 128.7–130.3 | 71.1 |

| Target Compound (BJ46813) | 3-Chloropyridinyloxy, ethoxyethanone | 369.8447 | N/A | N/A |

Key Observations :

Pyridine-Based Ethanone Derivatives ()

Pyridine derivatives with ethanone moieties exhibit structural diversity (Table 2).

Table 2: Pyridine-Ethanone Analogues

| Compound Name (CAS or Catalog ID) | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | Methoxy, pyrrolidinyl | 260.34 (calculated) | Polar substituents enhance solubility |

| 1-(2,5,6-Trimethoxypyridin-3-yl)ethanone | Trimethoxy | 211.21 (calculated) | High electron density |

| Target Compound (BJ46813) | 3-Chloropyridinyloxy, piperidine | 369.8447 | Chlorine enhances lipophilicity |

Key Observations :

Patent-Disclosed Piperidine-Pyridine Hybrids ()

Recent patents highlight advanced piperidine-pyridine hybrids with fused heterocycles (Table 3).

Table 3: Patent Compounds with Piperidine-Pyridine Cores

| Compound Name (Simplified) | Substituents | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|

| Imidazo-pyrrolo-pyrazine derivative | 4-Chlorophenyl, imidazo-pyrrolo-pyrazine | ~480 (estimated) | High binding affinity |

| Trifluoromethylpyridine-piperazine derivative | Trifluoromethyl, piperazine | ~450 (estimated) | Metabolic stability |

| Target Compound (BJ46813) | 3-Chloropyridinyloxy, ethoxyethanone | 369.8447 | Simplicity, synthetic accessibility |

Key Observations :

- Complexity vs. Simplicity : Patent compounds often incorporate fused heterocycles (e.g., imidazo-pyrrolo-pyrazine) for enhanced target specificity but require complex syntheses. The target compound’s simplicity may offer easier scale-up .

- Metabolic Stability : Trifluoromethyl groups (as in ) improve metabolic stability compared to chlorine, though the latter is less synthetically challenging .

Biological Activity

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN2O3, with a molecular weight of approximately 320.79 g/mol. The compound features a chloropyridinyl moiety, a piperidinyl group, and an ethoxyethanone framework, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Chloropyridine Derivative : Chlorination of pyridine to obtain 3-chloropyridine.

- Piperidine Formation : Reaction of 3-chloropyridine with piperidine.

- Coupling Reaction : The piperidine derivative is coupled with ethoxyethanone under controlled conditions.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

The compound is believed to interact with specific receptors and enzymes, modulating their activity. Preliminary studies suggest that it may influence neurotransmitter systems, making it a candidate for neuropharmacological applications.

Biological Assays

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Activity : In vitro assays have shown that this compound exhibits antimicrobial properties against various pathogens.

- Anticancer Activity : Preliminary data indicate potential anticancer effects, particularly against certain cancer cell lines.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Description |

|---|---|

| 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone | A similar structure with a fluorophenoxy group, potentially differing in biological activity. |

| 1-(3-(3-Chloropyridin-yloxy)piperidinyl)-2-(3,5-dimethylisoxazol-4-y)ethanone | Shares a common piperidine structure but varies in functional groups. |

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Neuropharmacological Studies : Research has indicated that compounds similar to this compound exhibit binding affinity to neurotransmitter receptors, suggesting possible applications in treating neurodegenerative diseases.

- Anticancer Research : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.